Kinase Selectivity Profile: 4-Piperazinylquinazolines Demonstrate 15-20-Fold PDGFR Selectivity Over CSF-1R Versus EGFR-Targeted 4-Anilinoquinazolines
The 4-piperazinylquinazoline scaffold confers fundamentally distinct kinase selectivity compared to 4-anilinoquinazoline derivatives. Optimized analogue 75 (CT53518), derived from the 4-piperazin-1-ylquinazoline template, inhibits Flt-3, βPDGFR, and c-Kit receptor phosphorylation with IC50 values of 50-200 nM, while exhibiting 15-20-fold lower potency against CSF-1R [1]. In contrast, 4-anilinoquinazoline derivatives such as gefitinib demonstrate potent EGFR inhibition with IC50 values of approximately 2.21 nM but negligible PDGFR family activity . This selectivity divergence is scaffold-dependent: the piperazine moiety at the 4-position of the quinazoline core redirects kinase binding away from EGFR and toward the type III RTK subfamily (PDGFR, Flt-3, c-Kit) [1].
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 50-200 nM (βPDGFR, Flt-3, c-Kit); 15-20-fold selectivity over CSF-1R |
| Comparator Or Baseline | Gefitinib (4-anilinoquinazoline): IC50 = 2.21 nM (EGFR); minimal PDGFR family activity |
| Quantified Difference | Scaffold switch from 4-anilino to 4-piperazinyl redirects kinase selectivity from EGFR to PDGFR family by >100-fold differential potency |
| Conditions | Cellular receptor phosphorylation assays; βPDGFR phosphorylation in cells; EGFR-TK inhibition assay |
Why This Matters
Procurement of the correct scaffold is critical for target-specific kinase inhibitor development; substituting 4-anilinoquinazoline for 4-piperazinylquinazoline will yield an entirely different target profile and invalidate PDGFR-focused research programs.
- [1] Pandey A, Volkots DL, Seroogy JM, et al. Identification of orally active, potent, and selective 4-piperazinylquinazolines as antagonists of the platelet-derived growth factor receptor tyrosine kinase family. J Med Chem. 2002;45(17):3772-3793. doi:10.1021/jm020143r. View Source
